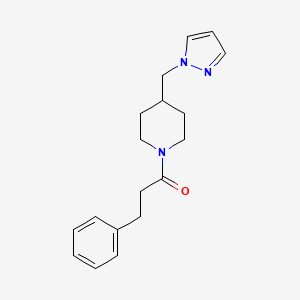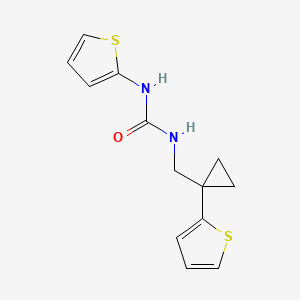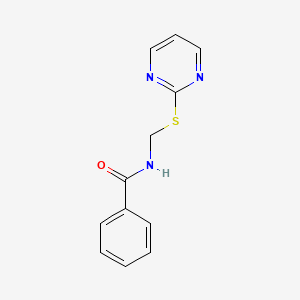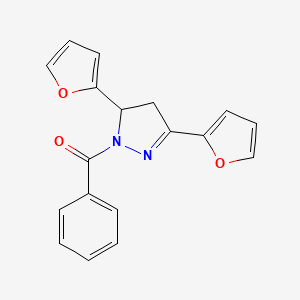![molecular formula C19H13NO4 B2650039 methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate CAS No. 670259-43-5](/img/structure/B2650039.png)
methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate is a complex organic compound with a unique tetracyclic structure
Aplicaciones Científicas De Investigación
Methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The fluorescence emission of these derivatives was sensitive to solvent basicity and large Stokes shifts (up to 129 nm, 4599 cm−1) were observed . The similar multicomponent reaction between naphthoquinone, bindone, and pyridine derivatives provide the formation of a stable non-fluorescent compound possessing a zwitter-ionic structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain functional groups with others, enabling the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate : Another compound with a similar tetracyclic structure.
Rifampicin: A structurally related compound with antibiotic properties.
Uniqueness
Methyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate is unique due to its specific functional groups and molecular configuration, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-10-7-8-20-13(9-10)14(19(23)24-2)15-16(20)18(22)12-6-4-3-5-11(12)17(15)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYUCRGSAVFMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

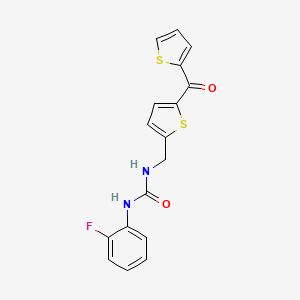
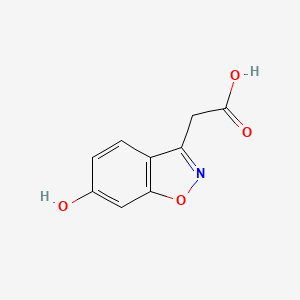
![1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(cyclopropanesulfonyl)piperazine](/img/structure/B2649960.png)
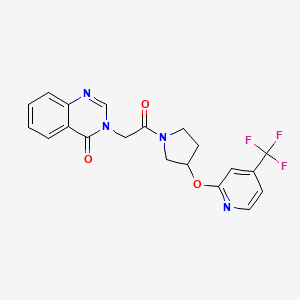
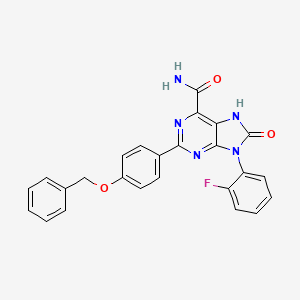
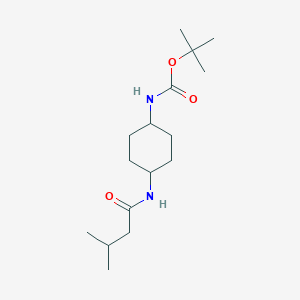
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2649967.png)
![Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2649969.png)
